

# An In-depth Technical Guide to (+/-)-Enterolactone-13c3

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## Compound of Interest

Compound Name: (+/-)-Enterolactone-13c3

Cat. No.: B15287541

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(+/-)-Enterolactone-13c3**, a labeled form of the mammalian lignan enterolactone. This document details its chemical properties, suppliers, biological activity, and relevant experimental protocols, with a focus on its implications for cancer research and cell signaling.

## Compound Overview

**(+/-)-Enterolactone-13c3** is a stable isotope-labeled version of racemic enterolactone. Enterolactone is a biologically active metabolite formed by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains.<sup>[1]</sup> It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer properties. The "-13c3" designation indicates that three carbon atoms in the molecule have been replaced with the heavy isotope carbon-13, making it a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

## Chemical and Physical Data

A summary of the key quantitative data for **(+/-)-Enterolactone-13c3** is presented in the table below.

Property	Value	Reference
CAS Number	918502-72-4	
Molecular Formula	C <sub>15</sub> <sup>13</sup> C <sub>3</sub> H <sub>18</sub> O <sub>4</sub>	
Molecular Weight	301.31 g/mol	
Appearance	Off-White Solid	
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere	
Purity	≥95% (unlabeled)	[2]
Solubility (unlabeled)	DMSO: ~30 mg/mL, DMF: ~30 mg/mL, Ethanol: Miscible, Ethanol:PBS (pH 7.2) (1:5): ~100 µg/mL	[2]

## Suppliers

Several chemical suppliers offer **(+/-)-Enterolactone-13c3** for research purposes. A list of potential suppliers is provided below. Researchers should verify availability and purity specifications directly with the suppliers.

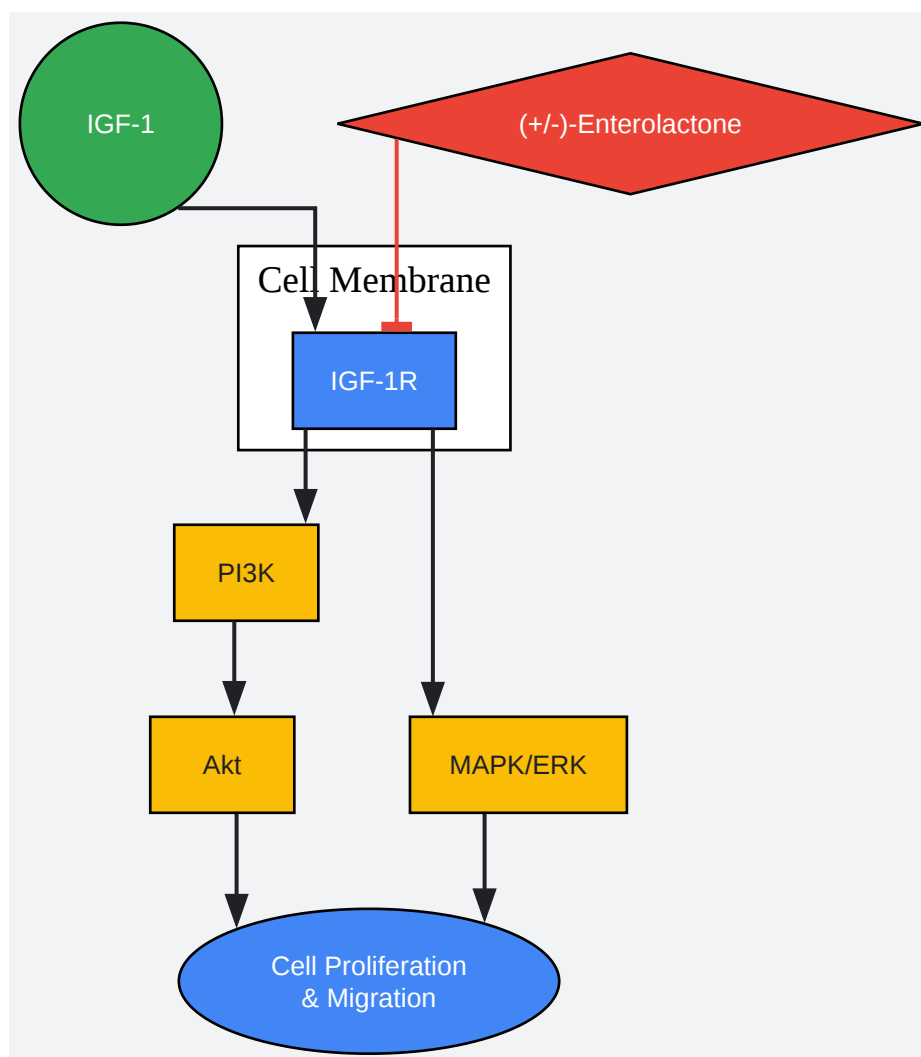
Supplier	Website
Pharmaffiliates	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
CP Lab Safety	--INVALID-LINK--
Toronto Research Chemicals	--INVALID-LINK--

## Biological Activity and Signaling Pathways

Enterolactone has been shown to exert significant biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer properties have been attributed to

its ability to induce cell cycle arrest and apoptosis in cancer cells.

Enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway, which is critical for the growth and progression of several cancers, including prostate cancer. At nutritionally relevant concentrations (20–60  $\mu\text{mol/L}$ ), enterolactone can inhibit the IGF-1-induced activation of the IGF-1R and its downstream effectors, Akt and MAPK/ERK.

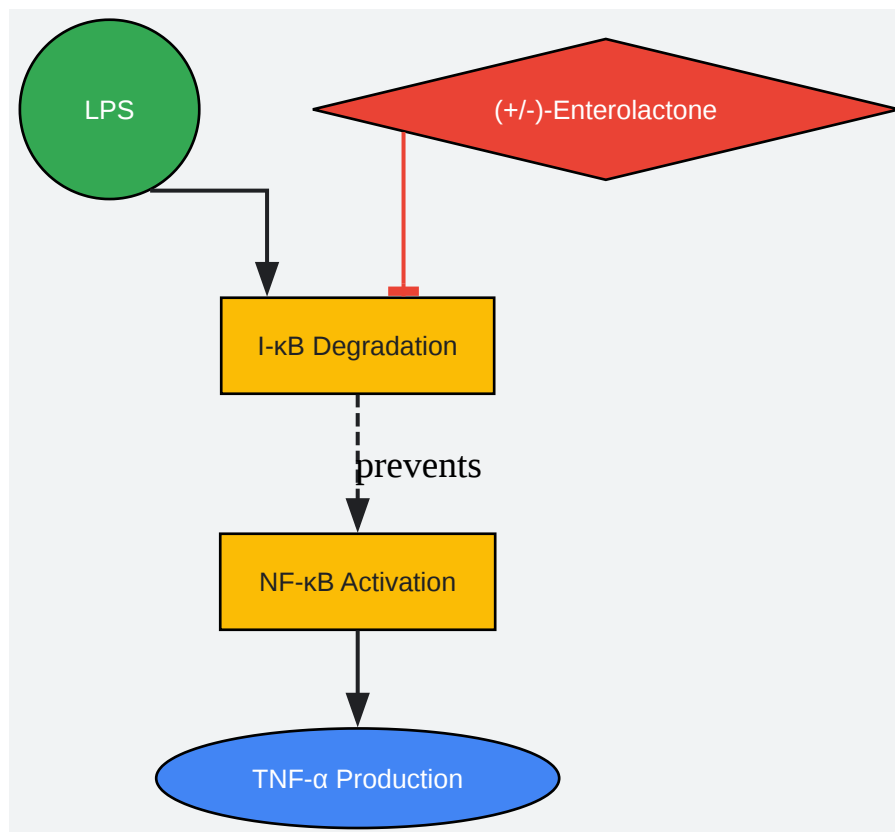


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Caption: Inhibition of the IGF-1R signaling pathway by (+/-)-Enterolactone.

Enterolactone can also modulate the immune response by acting on the Nuclear Factor- $\kappa\text{B}$  (NF- $\kappa\text{B}$ ) signaling pathway. It has been shown to prevent the degradation of I- $\kappa\text{B}$ , thereby

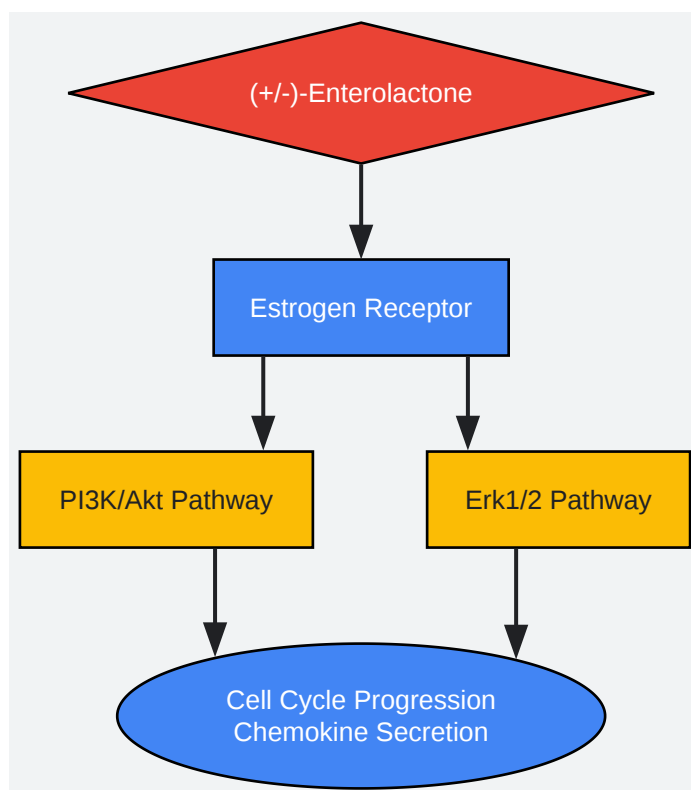
inhibiting the activation of NF- $\kappa$ B. This leads to a decrease in the production of pro-inflammatory cytokines like TNF- $\alpha$ .



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Caption: Modulation of the NF- $\kappa$ B signaling pathway by (+/-)-Enterolactone.

Enterolactone is known to possess weak estrogenic and anti-estrogenic effects and can interact with estrogen receptors. It has been shown to activate the Erk1/2 and PI3K/Akt pathways, which are involved in non-genomic estrogen signaling.[3]



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Caption: Estrogenic signaling pathways induced by (+/-)-Enterolactone.

## Experimental Protocols

The following are generalized methodologies based on published literature for experiments involving enterolactone. Researchers should optimize these protocols for their specific experimental setup.

For in vitro studies, a stock solution of (+/-)-Enterolactone is typically prepared in an organic solvent.

- Protocol: Dissolve (+/-)-Enterolactone in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 30 mg/mL).[2] Purge the solution with an inert gas to prevent oxidation. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended not to store aqueous solutions for more than one day.[2]

- Protocol: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of (+/-)-Enterolactone (e.g., 20-75  $\mu$ M).[4] A vehicle control (e.g., DMSO) should be run in parallel. The duration of treatment will depend on the specific assay being performed.
- Protocol: After treatment with (+/-)-Enterolactone, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). After washing, incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Safety Information

- Handling: (+/-)-Enterolactone should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.
- Toxicity: The toxicological properties of **(+/-)-Enterolactone-13c3** have not been fully investigated. It should be handled with the same precautions as other laboratory chemicals. The unlabeled form, ( $\pm$ )-Enterolactone, is known to cause skin and eye irritation and may cause respiratory irritation.[5]

This technical guide provides a comprehensive overview of **(+/-)-Enterolactone-13c3** for research and drug development professionals. For more detailed information, it is recommended to consult the specific product data sheets from suppliers and the cited scientific literature.

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## References

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